molecular formula C6H4O6S2-2 B059795 Benzene-m-disulphonate CAS No. 22713-46-8

Benzene-m-disulphonate

Cat. No. B059795
CAS RN: 22713-46-8
M. Wt: 236.2 g/mol
InChI Key: WRUAHXANJKHFIL-UHFFFAOYSA-L
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Description

Benzene-m-disulphonate is a chemical compound with the molecular formula C6H4O6S2. It is also known as m-benzenedisulfonic acid or m-benzene disulphonate. This compound is widely used in scientific research due to its unique properties and applications.

Mechanism Of Action

Benzene-m-disulphonate acts as a chelating agent by forming a complex with metal ions. It can also form a complex with proteins, which can affect their structure and function. Benzene-m-disulphonate can also act as a pH indicator by changing color in response to changes in pH.

Biochemical And Physiological Effects

Benzene-m-disulphonate has been shown to have various biochemical and physiological effects. It can affect enzyme activity by binding to the active site of enzymes. It can also affect protein structure and function by binding to specific amino acids. Benzene-m-disulphonate has also been shown to have antioxidant properties and can scavenge free radicals.

Advantages And Limitations For Lab Experiments

Benzene-m-disulphonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a wide range of applications in various fields of research. However, it is important to note that benzene-m-disulphonate can be toxic and should be handled with care.

Future Directions

There are several future directions for research involving benzene-m-disulphonate. One area of research could be the synthesis of new organic compounds using benzene-m-disulphonate as a starting material. Another area of research could be the study of the effects of benzene-m-disulphonate on specific enzymes and proteins. Additionally, research could be done on the use of benzene-m-disulphonate as a potential therapeutic agent for various diseases.
Conclusion:
In conclusion, benzene-m-disulphonate is a versatile compound with a wide range of applications in scientific research. Its unique properties make it an important tool for studying enzyme kinetics, protein structure, and other biochemical processes. While there are limitations to its use, the potential for further research and applications of benzene-m-disulphonate is vast.

Synthesis Methods

Benzene-m-disulphonate can be synthesized by the reaction of benzene with sulfuric acid and fuming sulfuric acid. The reaction produces a mixture of ortho, meta, and para isomers of benzene disulphonic acid. The meta isomer can be separated by fractional crystallization or chromatography.

Scientific Research Applications

Benzene-m-disulphonate has various applications in scientific research. It is used as a pH indicator, complexing agent, and chelating agent. It is also used in the synthesis of various organic compounds, such as dyes, pigments, and pharmaceuticals. Benzene-m-disulphonate is also used in the study of enzyme kinetics and protein structure.

properties

IUPAC Name

benzene-1,3-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUAHXANJKHFIL-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O6S2-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177248
Record name Benzene-m-disulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3-disulfonate

CAS RN

22713-46-8
Record name 1,3-Benzenedisulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22713-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-m-disulphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-m-disulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-m-disulphonate
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